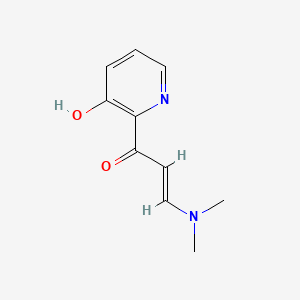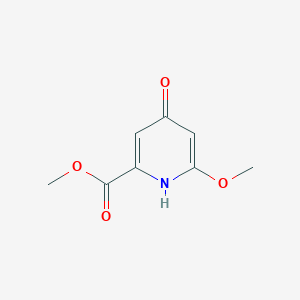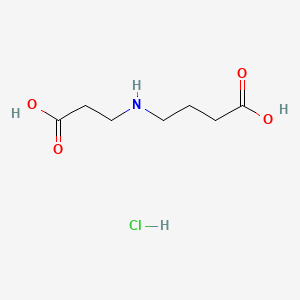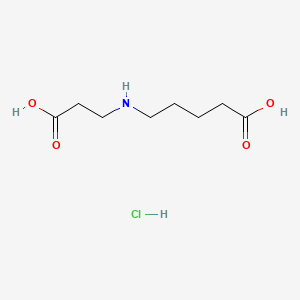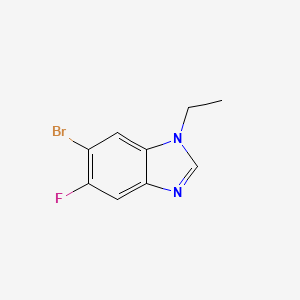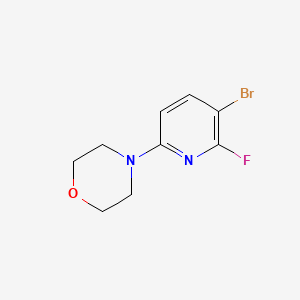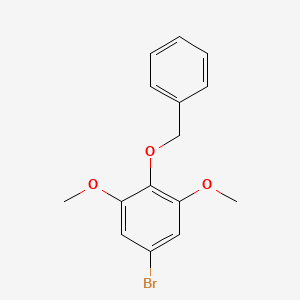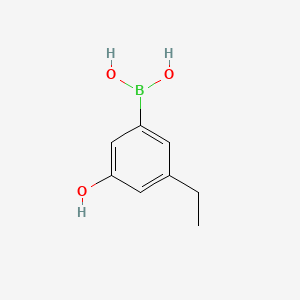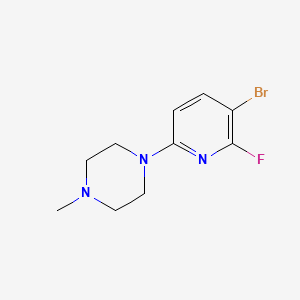
1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a piperazine ring with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-6-fluoropyridine and 4-methylpiperazine.
Nucleophilic Substitution Reaction: The 5-bromo-6-fluoropyridine undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.
Major Products: The major products depend on the specific reactions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group.
科学的研究の応用
1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.
類似化合物との比較
1-(5-Bromo-6-chloropyridin-2-yl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of fluorine.
1-(5-Bromo-6-fluoropyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness: 1-(5-Bromo-6-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents can lead to distinct pharmacological properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(5-bromo-6-fluoropyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c1-14-4-6-15(7-5-14)9-3-2-8(11)10(12)13-9/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLJQMJVDOOFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
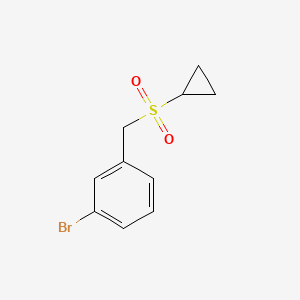
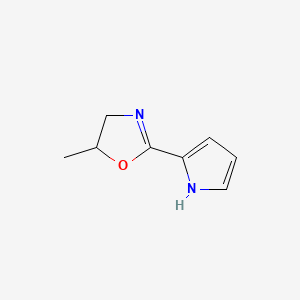
![6-Bromo-5-fluoro-1-methyl-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8129443.png)
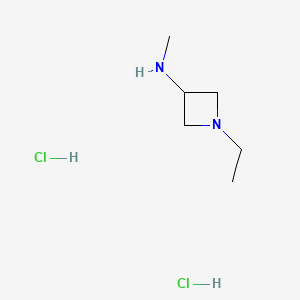
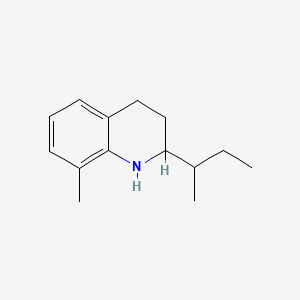
![4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B8129471.png)
